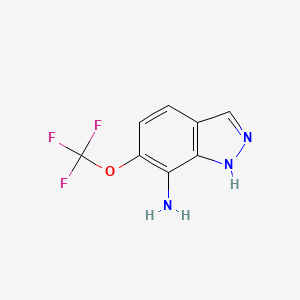
2-(2-Chloro-5-methyl-pyrimidin-4-ylamino)-N-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as an amide linkage to a benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide typically involves the following steps:
Synthesis of 2-chloro-5-methylpyrimidine: This intermediate can be prepared by the chlorination of 5-methylpyrimidine using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
化学反応の分析
Types of Reactions
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the benzamide moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different benzamide analogs.
科学的研究の応用
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide has several scientific research applications, including:
作用機序
The mechanism of action of 2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can bind to and inhibit the activity of certain enzymes involved in cellular processes.
Interfering with DNA/RNA: The pyrimidine moiety allows it to interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Modulating Signaling Pathways: It can affect various signaling pathways within cells, leading to changes in cell behavior and function.
類似化合物との比較
Similar Compounds
2-chloro-5-methylpyrimidine: A precursor in the synthesis of the target compound.
N-methylbenzamide: Another precursor used in the synthesis.
2,4-dichloro-5-methylpyrimidine: A related compound with similar chemical properties.
Uniqueness
2-((2-chloro-5-methylpyrimidin-4-yl)amino)-N-methylbenzamide is unique due to its specific combination of a pyrimidine ring with a benzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H13ClN4O |
|---|---|
分子量 |
276.72 g/mol |
IUPAC名 |
2-[(2-chloro-5-methylpyrimidin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C13H13ClN4O/c1-8-7-16-13(14)18-11(8)17-10-6-4-3-5-9(10)12(19)15-2/h3-7H,1-2H3,(H,15,19)(H,16,17,18) |
InChIキー |
SNLZBDPWAUJBFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(N=C1NC2=CC=CC=C2C(=O)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)


![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)



![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)

![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
![(1S)-N-[(1S)-1-naphthalen-1-ylethyl]-1-phenylethanamine](/img/structure/B13907957.png)
